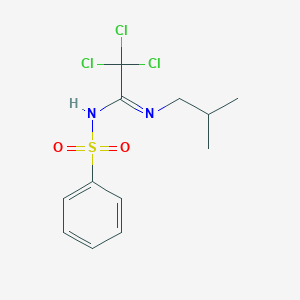![molecular formula C20H20Cl2N2O7 B284470 2-(2,5-Dichloroanilino)-2-oxoethyl [(3,4,5-trimethoxybenzoyl)amino]acetate](/img/structure/B284470.png)
2-(2,5-Dichloroanilino)-2-oxoethyl [(3,4,5-trimethoxybenzoyl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dichloroanilino)-2-oxoethyl [(3,4,5-trimethoxybenzoyl)amino]acetate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DAAO-TMBA and is a derivative of the natural amino acid glycine. DAAO-TMBA has been found to have a number of interesting properties that make it a useful tool in a variety of scientific applications.
Mechanism of Action
The mechanism of action of DAAO-TMBA involves its inhibition of DAAO. DAAO is an enzyme that is responsible for the metabolism of D-amino acids, including glycine, in the brain. By inhibiting DAAO, DAAO-TMBA can increase the levels of glycine in the brain, which can have a number of interesting effects on brain function.
Biochemical and Physiological Effects:
DAAO-TMBA has been found to have a number of interesting biochemical and physiological effects. One of the primary effects of DAAO-TMBA is its ability to increase the levels of glycine in the brain. This can have a number of interesting effects on brain function, including increased NMDA receptor activity and enhanced synaptic plasticity.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using DAAO-TMBA in lab experiments is its ability to selectively inhibit DAAO. This allows researchers to study the effects of altered glycine metabolism on brain function without affecting other metabolic pathways. One limitation of using DAAO-TMBA is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of lab animals.
Future Directions
There are a number of interesting future directions for research on DAAO-TMBA. One potential area of study is the role of altered glycine metabolism in neurological disorders such as schizophrenia and bipolar disorder. Another area of interest is the potential use of DAAO-TMBA as a therapeutic agent for these disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of DAAO-TMBA and its potential applications in scientific research.
Synthesis Methods
The synthesis of DAAO-TMBA involves the reaction of 2,5-dichloroaniline with ethyl 2-oxo-2-(3,4,5-trimethoxybenzoyl)aminoacetate in the presence of a base catalyst. The resulting product is then purified by recrystallization to yield pure DAAO-TMBA. This synthesis method has been optimized to produce high yields of pure DAAO-TMBA with minimal impurities.
Scientific Research Applications
DAAO-TMBA has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is as a tool for studying the metabolism of glycine in vivo. DAAO-TMBA is a potent inhibitor of the enzyme D-amino acid oxidase (DAAO), which is responsible for the metabolism of glycine in the brain. By inhibiting DAAO, DAAO-TMBA can be used to study the effects of altered glycine metabolism on brain function.
Properties
Molecular Formula |
C20H20Cl2N2O7 |
|---|---|
Molecular Weight |
471.3 g/mol |
IUPAC Name |
[2-(2,5-dichloroanilino)-2-oxoethyl] 2-[(3,4,5-trimethoxybenzoyl)amino]acetate |
InChI |
InChI=1S/C20H20Cl2N2O7/c1-28-15-6-11(7-16(29-2)19(15)30-3)20(27)23-9-18(26)31-10-17(25)24-14-8-12(21)4-5-13(14)22/h4-8H,9-10H2,1-3H3,(H,23,27)(H,24,25) |
InChI Key |
LYUQBTVYGUPIAW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)OCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)OCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-pyridin-3-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284391.png)
![2-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-7-pyridin-3-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284392.png)
![7-(3,4-dichlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284395.png)
![5-methyl-N-(2-methylphenyl)-7-(3-pyridinyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284397.png)
![7-[2-(benzyloxy)phenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284403.png)
![7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284405.png)
![7-(4-isopropylphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284406.png)
![N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284409.png)
![N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284411.png)
![7-(4-ethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284413.png)
![N-(4-chlorophenyl)-2-(3-hydroxypropyl)-7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284419.png)
![2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284421.png)
![N-(4-chlorophenyl)-7-(3-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284422.png)
